Product packaging for ent-Calindol Hydrochloride(Cat. No.:CAS No. 728930-30-1)

ent-Calindol Hydrochloride

Cat. No.: B027971
CAS No.: 728930-30-1
M. Wt: 336.9 g/mol
InChI Key: KFILKQPBQZIRST-UHFFFAOYSA-N
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Description

Contextualization within Calcimimetic Ligand Discovery

The discovery of calcimimetic ligands represents a significant advancement in pharmacology, targeting the Calcium-Sensing Receptor (CaSR). The CaSR, a G protein-coupled receptor (GPCR), is the central molecule responsible for regulating the body's systemic calcium balance. nih.gov Developing drugs for the CaSR was a considerable challenge because its natural ligand is an inorganic ion (Ca²⁺), offering no initial structural template for medicinal chemistry. nih.gov

Despite this, researchers successfully discovered small molecules that could modulate the receptor's activity. These compounds are known as calcimimetics, which either act as direct agonists or, more commonly, as positive allosteric modulators (PAMs) of the CaSR. nih.govscience.gov PAMs enhance the receptor's sensitivity to extracellular calcium. science.gov The development of the first clinically approved allosteric modulator of a GPCR, cinacalcet, marked a breakthrough in treating hyperparathyroidism by controlling parathyroid hormone (PTH) secretion. nih.govscience.gov ent-Calindol Hydrochloride belongs to this class of phenylalkylamine calcimimetics and is studied for its ability to positively modulate the CaSR. caymanchem.comacs.org

Role as a Chemical Probe for the Calcium-Sensing Receptor (CaSR)

ent-Calindol and its enantiomer, Calindol (B1242810), serve as important chemical probes for investigating the properties and distribution of the Calcium-Sensing Receptor (CaSR) in various cells and tissues. caymanchem.com As a calcimimetic, Calindol facilitates the activation of the CaSR, which in turn triggers downstream signaling pathways such as phosphatidylinositol (PI)-intracellular calcium signaling. caymanchem.com The stereochemistry of these molecules is crucial; the (S)-enantiomer, ent-Calindol, exhibits specific binding to the CaSR, making it a valuable tool for exploring CaSR-mediated signaling pathways. The isotopically labeled version, ent-Calindol-¹³C,d₂ Hydrochloride, is also used in tracer studies to track metabolic pathways and receptor interactions.

Historical Development and Early Characterization of ent-Calindol

The development of Calindol arose from research into conformationally restrained indole (B1671886) analogues of N2-benzyl-N1-(1-(1-naphthyl)ethyl)-3-phenylpropane-1,2-diamines as new calcimimetics. medchemexpress.com Early characterization in 2004 demonstrated that Calindol is a phenylalkylamine calcimimetic that potently stimulates PI hydrolysis and proliferation through the human CaSR in the presence of calcium. caymanchem.com A key study in 2005 further elucidated its mechanism, showing that Calindol directly interacts with the transmembrane domains of the CaSR. caymanchem.comnih.gov This research revealed that Calindol could act as a strong agonist on a modified version of the CaSR that was missing its large extracellular domain, demonstrating that it functions as an allosteric modulator that cooperates with calcium to activate the receptor. caymanchem.comnih.gov Subsequent comprehensive structure-activity relationship (SAR) studies have explored various derivatives to create even more potent and selective CaSR agonists. nih.gov

Significance in G Protein-Coupled Receptor (GPCR) Allosteric Modulation Studies

This compound is significant in the broader context of G protein-coupled receptor (GPCR) research, particularly in the study of allosteric modulation. frontiersin.orgnih.gov GPCRs are the largest family of transmembrane proteins and are proven drug targets for a vast array of physiological processes. frontiersin.orgnih.gov Traditional drugs often target the "orthosteric" site where the body's natural ligand binds. frontiersin.org However, these sites can be highly conserved across different receptor subtypes, leading to a lack of specificity. frontiersin.orgnih.gov

Allosteric modulators, by contrast, bind to a topographically distinct site on the receptor. frontiersin.orgnih.gov This binding changes the receptor's conformation and can "fine-tune" its response to the endogenous agonist. nih.gov This approach offers the potential for greater receptor subtype selectivity. nih.gov Calindol is a classic example of a positive allosteric modulator (PAM) for the CaSR, a Class C GPCR. caymanchem.comacs.org It binds within the receptor's transmembrane domain, enhancing the signaling effect of the primary agonist, Ca²⁺. caymanchem.comnih.gov The study of compounds like Calindol provides crucial insights into the complex mechanisms of allosteric regulation, aiding in the design of novel and safer therapeutics for a wide range of diseases. frontiersin.orgnih.gov

Compound Data

Below are tables detailing the chemical information for compounds mentioned in this article.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21ClN2 B027971 ent-Calindol Hydrochloride CAS No. 728930-30-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1H-indol-2-ylmethyl)-1-naphthalen-1-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2.ClH/c1-15(19-11-6-9-16-7-2-4-10-20(16)19)22-14-18-13-17-8-3-5-12-21(17)23-18;/h2-13,15,22-23H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFILKQPBQZIRST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Stereochemical Investigations of Ent Calindol Hydrochloride

Elucidation of Synthetic Pathways for ent-Calindol Hydrochloride

The synthesis of this compound, chemically known as (S)-N-((1H-indol-2-yl)methyl)-1-(naphthalen-1-yl)ethan-1-amine hydrochloride, involves a multi-step process designed to control the stereochemistry at the chiral center. While specific literature detailing the direct synthesis of the hydrochloride salt is not abundant, the general approach can be inferred from the synthesis of its parent compound, Calindol (B1242810), and its derivatives. nih.gov A common strategy involves the reductive amination of a suitable indole (B1671886) derivative with the chiral amine, (S)-1-(naphthalen-1-yl)ethanamine.

A plausible synthetic pathway can be outlined as follows:

Preparation of the Indole Precursor: The synthesis typically begins with an indole-2-carboxaldehyde or a similar derivative. This starting material provides the indole moiety of the final compound.

Reductive Amination: The indole precursor is reacted with (S)-1-(naphthalen-1-yl)ethanamine. This reaction forms a Schiff base intermediate which is then reduced to the secondary amine. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride. The use of the enantiomerically pure (S)-amine is crucial for establishing the desired stereochemistry of ent-Calindol.

Formation of the Hydrochloride Salt: The resulting free base, ent-Calindol, is then treated with hydrochloric acid (HCl) in a suitable solvent, such as diethyl ether or ethanol, to precipitate the hydrochloride salt. This final step improves the compound's stability and handling properties.

Alternative approaches might involve the synthesis of an ent-Calindol amide intermediate, which can then be reduced to the corresponding amine.

A summary of a potential synthetic approach is presented in the table below:

StepReactantsKey TransformationProduct
1Indole-2-carboxaldehyde, (S)-1-(naphthalen-1-yl)ethanamineReductive aminationent-Calindol (free base)
2ent-Calindol (free base), Hydrochloric acidSalt formationThis compound

Enantioselective Synthesis and Stereocontrol Strategies

The critical aspect of synthesizing this compound is controlling the stereochemistry to produce the (S)-enantiomer exclusively. This is achieved through several enantioselective strategies.

One of the most direct methods is the use of a chiral pool approach, starting with an enantiomerically pure precursor. In this case, commercially available (S)-1-(naphthalen-1-yl)ethanamine serves as the chiral starting material. researchgate.net By using this enantiopure amine in the reductive amination step, the stereochemistry of the final product is directly determined.

Another strategy involves asymmetric synthesis, where a prochiral substrate is converted into a chiral product using a chiral catalyst or auxiliary. For instance, an asymmetric reduction of an imine precursor, formed from indole-2-carboxaldehyde and a non-chiral amine, could be achieved using a chiral reducing agent or a catalyst. rsc.org However, the use of a pre-existing chiral starting material is often more straightforward and efficient for this particular molecule.

Key considerations for maintaining stereochemical integrity throughout the synthesis include:

Reaction Conditions: Temperature and reagent choice are optimized to prevent racemization at the chiral center.

Purification Methods: Chiral chromatography techniques can be employed to separate any unwanted (R)-enantiomer, ensuring high enantiomeric purity of the final product.

The table below highlights different strategies for stereocontrol:

StrategyDescriptionKey Feature
Chiral Pool SynthesisUtilization of an enantiomerically pure starting material.Employs (S)-1-(naphthalen-1-yl)ethanamine.
Asymmetric CatalysisUse of a chiral catalyst to induce stereoselectivity.Could involve asymmetric reduction of an imine.
Chiral AuxiliaryTemporary incorporation of a chiral molecule to direct the stereochemical outcome.The auxiliary is removed in a later step.

Characterization of the ent-Stereoisomer Purity and Configuration

Confirming the absolute configuration and enantiomeric purity of this compound is essential. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for determining the enantiomeric excess (e.e.) of the synthesized compound. nih.gov A chiral stationary phase is used to separate the (S)- and (R)-enantiomers, allowing for their quantification.

Circular Dichroism (CD) Spectroscopy can be used to confirm the absolute configuration of the enantiomer. nih.gov The CD spectrum of the (S)-enantiomer will be a mirror image of the (R)-enantiomer. By comparing the experimental spectrum to theoretical calculations or known standards, the absolute stereochemistry can be assigned.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly using chiral shift reagents, can also be used to distinguish between enantiomers. The chiral shift reagent forms diastereomeric complexes with the enantiomers, resulting in different chemical shifts in the NMR spectrum.

The following table summarizes the methods for stereochemical characterization:

TechniquePurposePrinciple
Chiral HPLCQuantify enantiomeric purity (e.e.)Differential interaction of enantiomers with a chiral stationary phase.
Circular DichroismDetermine absolute configurationDifferential absorption of left and right circularly polarized light.
NMR with Chiral Shift ReagentsDistinguish between enantiomersFormation of diastereomeric complexes with distinct NMR spectra.

Isotopic Labeling Approaches for this compound in Mechanistic Studies

Isotopic labeling is a valuable tool for investigating the metabolic pathways and mechanism of action of this compound. nih.govsymeres.com By replacing certain atoms with their heavier isotopes, the molecule can be traced and its fate in biological systems can be monitored.

A known isotopically labeled version of this compound is ent-Calindol-¹³C,d₂ Hydrochloride . medchemexpress.commedchemexpress.eu In this version, one or more carbon atoms are replaced with carbon-13 (¹³C), and one or more hydrogen atoms are replaced with deuterium (B1214612) (²H or D).

The synthesis of isotopically labeled this compound would follow a similar pathway as the unlabeled compound, but would utilize isotopically labeled starting materials. symeres.com For example, a ¹³C-labeled indole precursor or a deuterated reducing agent could be used.

The primary application of these labeled compounds is in pharmacokinetic and metabolic studies . By using techniques such as mass spectrometry and NMR, researchers can track the absorption, distribution, metabolism, and excretion of the drug. fiveable.me The distinct mass of the isotopically labeled compound allows it to be distinguished from its unlabeled counterparts and endogenous molecules. symeres.com This aids in identifying metabolites and understanding the biochemical transformations the compound undergoes. fiveable.me

The table below outlines the key aspects of isotopic labeling for this compound:

Labeled CompoundIsotopesApplicationAnalytical Technique
ent-Calindol-¹³C,d₂ Hydrochloride¹³C, ²HMechanistic and metabolic studiesMass Spectrometry, NMR Spectroscopy

Molecular Pharmacology and Receptor Interaction Mechanisms of Ent Calindol Hydrochloride

Calcium-Sensing Receptor (CaSR) as the Primary Molecular Target

The Calcium-Sensing Receptor (CaSR) is a G protein-coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis. apexbt.comscbt.com Ent-Calindol Hydrochloride has been identified as a modulator of this receptor, influencing its activity and downstream signaling. scbt.com The CaSR is a member of the family C of GPCRs, characterized by a large extracellular domain (ECD) and a seven-transmembrane (7TM) domain. nih.govacs.org

Functional Activation of Human and Rat CaSR by this compound

Research has demonstrated that this compound, also referred to as Calindol (B1242810), acts as an activator of both human and rat CaSR. apexbt.com In the presence of 2 mM Ca²⁺, it stimulates the accumulation of [³H]inositol phosphates in cells expressing either the rat or human CaSR. apexbt.com This indicates a direct functional activation of the receptor by the compound. apexbt.com Studies on rat mesenteric arteries have shown that Calindol induces concentration-dependent hyperpolarization of myocytes, an effect that is antagonized by the CaSR inhibitor Calhex 231. nih.gov This provides further evidence of its functional activation of the rat CaSR. nih.gov Similarly, a functional CaSR has been identified in human arteries, where it is expressed in both smooth muscle and endothelial cells. physiology.org

The potency of this compound differs between the two species. In cells expressing the rat CaSR, the EC₅₀ for stimulating [³H]inositol phosphates accumulation is 1.0 ± 0.1 µM. apexbt.com In contrast, for the human CaSR, the EC₅₀ is significantly lower at 0.31 ± 0.05 µM, indicating a higher potency in the human variant. apexbt.com Another study reported an EC₅₀ of 132 nM for Calindol as a positive allosteric modulator of the CaSR. medchemexpress.commedchemexpress.combiocat.com

Interactive Data Table: EC₅₀ Values of this compound on CaSR

SpeciesAssayEC₅₀
Rat[³H]inositol phosphates accumulation1.0 ± 0.1 µM
Human[³H]inositol phosphates accumulation0.31 ± 0.05 µM
Not SpecifiedPositive Allosteric Modulation132 nM

Allosteric Modulation of CaSR Activity by this compound

This compound is classified as a positive allosteric modulator (PAM) of the CaSR. medchemexpress.commedchemexpress.com This means it enhances the receptor's sensitivity to its primary ligand, extracellular calcium (Ca²⁺), rather than directly activating it in the absence of calcium. scbt.comcaymanchem.com Allosteric modulators like Calindol bind to a site on the receptor that is distinct from the orthosteric binding site for Ca²⁺. u-strasbg.fr This binding event induces a conformational change in the receptor that increases its affinity for Ca²⁺, thereby potentiating its activation at lower calcium concentrations. scbt.comu-strasbg.fr

The characterization of Calindol as an allosteric modulator is supported by the finding that it triggers phosphatidylinositol (PI) hydrolysis less effectively in the absence of calcium. caymanchem.com Its calcimimetic activity is significantly enhanced in the presence of calcium, indicating a cooperative effect between the two molecules to activate the CaSR. caymanchem.com This allosteric modulation is a key feature of how calcimimetics, the class of compounds to which Calindol belongs, regulate CaSR function. scbt.com

Interaction with CaSR Transmembrane Domains

The binding site for this compound is located within the seven-transmembrane (7TM) domain of the CaSR. nih.govcaymanchem.com This is a common feature for allosteric modulators of family C GPCRs, distinguishing them from orthosteric ligands that typically bind to the large extracellular domain. u-strasbg.fr

Site-directed mutagenesis studies have identified specific amino acid residues within the transmembrane helices that are crucial for the binding of Calindol. These residues are located in transmembrane domains (TM) 3, 6, and 7. u-strasbg.fr Notably, residues such as W6.48, F6.51, E7.39, and I7.43 have been implicated in Calindol binding. u-strasbg.fr The interaction is thought to be stabilized by specific electrostatic interactions, including an H-bond to E816 in TM7. u-strasbg.frscbt.com Interestingly, the binding sites for positive and negative allosteric modulators on the CaSR overlap but are not identical, suggesting subtle differences in their interaction mechanisms. caymanchem.com

Intracellular Signaling Cascades Initiated by this compound

Activation of the CaSR by this compound initiates a cascade of intracellular signaling events, primarily through the coupling of G proteins and the subsequent activation of downstream effectors.

Phosphatidylinositol (PI) Hydrolysis Stimulation

A primary and well-documented consequence of CaSR activation by this compound is the stimulation of phosphatidylinositol (PI) hydrolysis. apexbt.comcaymanchem.com This process involves the activation of phospholipase C (PLC), which catalyzes the breakdown of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). nih.govresearchgate.net

Studies have consistently shown that Calindol potently stimulates PI hydrolysis in cells expressing the human CaSR. caymanchem.com This stimulation of PI turnover is a hallmark of CaSR activation and a key mechanism through which the receptor exerts its physiological effects. apexbt.comnih.gov The production of IP₃ leads to the release of calcium from intracellular stores, further amplifying the signaling cascade. nih.gov

G Protein Coupling and Downstream Effector Activation

The CaSR is a G protein-coupled receptor, and its activation by this compound leads to the engagement of specific G protein subtypes. apexbt.comcaymanchem.com The CaSR primarily couples to Gαq/11 and Gαi/o families of G proteins. acs.orgnih.gov The stimulation of PI hydrolysis is a direct result of the activation of the Gq/11 pathway. acs.orgnih.gov

Upon activation by Calindol and Ca²⁺, the CaSR undergoes a conformational change that allows it to bind and activate Gq/11. nih.gov This, in turn, activates phospholipase C (PLC), initiating the PI hydrolysis cascade as described above. nih.gov The activation of the Gq/11 pathway is a central mechanism by which calcimimetics like Calindol suppress parathyroid hormone (PTH) secretion. nih.gov In addition to Gq/11, the CaSR can also couple to other G proteins, such as Gi/o, which inhibits adenylyl cyclase and reduces intracellular cAMP levels, and G12/13, although the physiological relevance of the latter is less understood. acs.org This promiscuous coupling to various G protein families adds to the complexity of CaSR signaling. acs.org

### 3.2.

#### 3.2.3. Modulation of Intracellular Calcium Dynamics

This compound functions as a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR), a Class C G protein-coupled receptor (GPCR). caymanchem.commedchemexpress.com The activation of the CaSR by agonists is a critical process for maintaining calcium homeostasis. apexbt.comelifesciences.org The primary signaling pathway engaged by the CaSR upon activation involves coupling to Gq/11 proteins. acs.org This interaction initiates a cascade by activating phosphatidylinositol-specific phospholipase C (PI-PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). acs.org

The generation of IP3 is directly responsible for the modulation of intracellular calcium (Ca2+) dynamics. acs.org IP3 binds to its receptors on the membrane of the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol. acs.orgresearchgate.net As a calcimimetic, this compound enhances the sensitivity of the CaSR to extracellular calcium, leading to a potentiation of this signaling pathway and a subsequent increase in intracellular Ca2+ mobilization. caymanchem.com This effect is demonstrated by the compound's ability to potently stimulate the accumulation of inositol phosphates. caymanchem.comapexbt.com The potency of its stereoisomer, Calindol, has been quantified, showing significant stimulation of phosphatidylinositol (PI) accumulation in cells expressing the human CaSR. medchemexpress.comapexbt.com

Table 1: Potency of Calindol (R-enantiomer) in CaSR-Mediated Signaling

AssayReceptorEC50 ValueReference
CaSR ActivationHuman CaSR132 nM medchemexpress.com
Phosphatidylinositol (PI) AccumulationHuman CaSR0.31 µM medchemexpress.comapexbt.com
Phosphatidylinositol (PI) AccumulationRat CaSR1.0 µM apexbt.com

### 3.3. Receptor Conformation and Ligand-Receptor Dynamics

#### 3.3.1. Activation of Ligand-Binding Domain-Deleted CaSR Constructs

The CaSR possesses a modular structure typical of its family, consisting of a large N-terminal extracellular domain (ECD), a seven-transmembrane domain (7TMD), and an intracellular C-terminal tail. elifesciences.orgresearchgate.netnih.gov The ECD, which contains a Venus flytrap (VFT) module, is the primary binding site for the endogenous agonist, extracellular Ca2+. elifesciences.orgacs.org In contrast, allosteric modulators like this compound interact with a different site on the receptor. acs.org

Crucial research has demonstrated that the binding site for calcimimetics of the Calindol class is located within the 7TMD. caymanchem.comnih.gov This was determined by studying CaSR constructs in which the entire ECD was deleted. nih.govacs.org One such construct, referred to as T903-Rhoc, creates a rhodopsin-like 7TMD structure. nih.gov Studies showed that while Calindol has minimal to no agonist activity on the wild-type receptor in the absence of extracellular Ca2+, it acts as a strong agonist on the ECD-deleted T903-Rhoc construct. nih.gov This activation of the "headless" receptor demonstrates that this compound does not require the orthosteric ligand-binding domain to exert its function and directly interacts with the transmembrane helices to activate the receptor. caymanchem.comnih.govacs.org

#### 3.3.2. Stereoselective Receptor Activation Profiles

The interaction between this compound and the CaSR is characterized by stereoselectivity, a common feature in the pharmacology of chiral molecules. apexbt.com this compound is the (S)-enantiomer of the Calindol compound. Its counterpart is the (R)-enantiomer, known as Calindol. caymanchem.comnih.gov Research has shown that the calcimimetic activity of this molecular scaffold is stereoselective, meaning the different spatial arrangements of the enantiomers result in distinct pharmacological activities. apexbt.com For related calcimimetics, the specific orientation of the molecule, such as a naphthylethylamine structure, is associated with positive allosteric modulator (PAM) activity. acs.org The (S)-configuration of the related ent-Calindol Amide has been noted to enhance CaSR binding. While a direct comparison of the binding affinities of the two Calindol enantiomers is not detailed, the established principle of stereoselectivity for this class of compounds at the CaSR indicates that the (S)-enantiomer, this compound, possesses a unique interaction profile with the receptor. apexbt.comnih.gov

Structure Activity Relationship Sar Studies and Analogue Development for Ent Calindol Hydrochloride

Systematic Modification of the Phenylalkylamine Scaffold

The phenylalkylamine portion of ent-Calindol is a crucial element for its interaction with the calcium-sensing receptor (CaSR). nih.gov Structure-activity relationship (SAR) studies have demonstrated that modifications to this scaffold significantly impact the compound's potency and efficacy. nih.gov

Key features of the phenylalkylamine scaffold that influence activity include:

Aromatic Rings: The presence of two aromatic rings is a common feature among phenylalkylamine (PAA) type L-type calcium channel (LTCC) blockers. nih.gov In models of PAA interaction with LTCCs, these rings form important hydrogen bonds with tyrosine residues within the receptor. nih.gov

Flexible Chain: A flexible chain connects the two aromatic rings, allowing the molecule to adopt an optimal conformation within the binding site. nih.gov

Ammonium (B1175870) Group: A positively charged ammonium group is typically stabilized at the focus of P-helices within the receptor. nih.gov

Indole (B1671886) Moiety Derivatization and Functional Impact

The indole moiety is a versatile scaffold found in numerous biologically active molecules and is a key component of calindol (B1242810) and its derivatives. a2bchem.com Derivatization of this part of the molecule has been a primary focus of SAR studies to enhance potency and selectivity for the CaSR. nih.govebi.ac.uk

Initial comprehensive SAR studies on calindol revealed that substitutions on the indole ring could significantly modulate its activity. nih.govebi.ac.uk Specifically, incorporating substituents at the 4, 5, or 7-positions of the indole nucleus has led to the development of analogues with altered pharmacological profiles. nih.govebi.ac.uk

For example, the introduction of a nitro group at the 7-position of the indole ring resulted in 7-nitrocalindol, a compound that was found to be six times more active than the parent compound, calindol, with an EC50 of 20 nM. nih.govebi.ac.uk In contrast, derivatives with substitutions such as a 4-phenyl, 4-hydroxy, or 5-hydroxy group on the indole ring displayed potency comparable to that of calindol. nih.govebi.ac.uk

The indole core is a privileged structure in medicinal chemistry, with its derivatives showing a wide range of biological activities, including antiviral, antimicrobial, and modulation of neurological targets like serotonin (B10506) receptors. a2bchem.com This highlights the potential for further exploration of indole derivatization to develop novel therapeutic agents. a2bchem.com

Naphthyl Moiety Substitutions and Conformational Effects

The (R)-1-(1-naphthyl)ethylamine moiety is a defining structural feature of ent-Calindol and plays a pivotal role in its activity as a calcimimetic. nih.govebi.ac.uk SAR studies have shown that this part of the molecule is highly sensitive to substitution, with most alterations leading to a decrease in activity. nih.govebi.ac.uk

Research has demonstrated that replacing the naphthyl group with other aromatic systems, such as phenyl or biphenyl, is generally detrimental to the compound's calcimimetic activity. nih.govebi.ac.uk This suggests that the specific size, shape, and electronic properties of the naphthyl ring are critical for optimal interaction with the allosteric binding site on the CaSR.

The conformational effects of the naphthyl moiety are also significant. The rigid structure of the naphthyl group, combined with the stereochemistry of the chiral center, likely helps to orient the molecule correctly within the binding pocket of the receptor. This precise positioning is essential for the positive allosteric modulation of the CaSR.

Design and Synthesis of Novel ent-Calindol Analogues with Enhanced Potency or Selectivity

The development of novel analogues of ent-Calindol has been a key focus of research aimed at improving its therapeutic potential. nih.govebi.ac.uksci-hub.se These efforts have centered on systematic modifications of the lead compound to enhance its potency as a CaSR agonist and to improve its selectivity over other receptors. nih.govebi.ac.uk

A significant breakthrough in this area was the discovery that specific substitutions on the indole ring of calindol could lead to more potent and selective compounds. nih.govebi.ac.uk For instance, the synthesis of 7-nitrocalindol resulted in a six-fold increase in activity compared to the parent compound. nih.govebi.ac.uk

Furthermore, these more active analogues demonstrated a more selective profile. Unlike calindol, they did not act as antagonists at the closely related GPRC6A receptor, indicating an improved selectivity profile. nih.govebi.ac.uk The design and synthesis of these novel analogues often involve multi-step synthetic routes to introduce the desired functional groups at specific positions on the calindol scaffold. sci-hub.se

The following table summarizes the activity of some key calindol analogues:

CompoundModificationEC50 (nM)Fold-change vs. Calindol
Calindol-1201
7-Nitrocalindol7-nitro substitution on indole206
4-Phenylcalindol4-phenyl substitution on indole~120~1
4-Hydroxycalindol4-hydroxy substitution on indole~120~1
5-Hydroxycalindol5-hydroxy substitution on indole~120~1

This table is based on data from a comprehensive structure-activity study of calindol derivatives. nih.govebi.ac.uk

In Vitro Cellular and Molecular Responses Induced by Ent Calindol Hydrochloride

Cell-Based Assays for CaSR Activation

Cell-based assays are crucial for quantifying the functional response of the CaSR to ent-Calindol Hydrochloride. These assays typically utilize cell lines engineered to express the CaSR, allowing for a controlled environment to study receptor activation.

The CaSR is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Current time information in Vance County, US. Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 is a second messenger that triggers the release of intracellular calcium from the endoplasmic reticulum. Current time information in Vance County, US.

Inositol phosphate (B84403) (IP) accumulation assays are performed to quantify the activation of the Gq/11 pathway. In these experiments, CaSR-expressing cells are pre-labeled with [³H]-myo-inositol. Upon stimulation with a CaSR agonist like this compound, the generated [³H]-inositol phosphates are isolated and measured. The amount of accumulated IP is directly proportional to the level of CaSR activation. Such assays are used to determine the potency (EC₅₀) and efficacy of the compound in activating the receptor.

Below is a representative table illustrating the type of data generated from an inositol phosphate accumulation assay.

Concentration of this compoundInositol Phosphate Accumulation (Fold Change over Basal)
0 (Basal)1.0
10 nM1.5
100 nM3.2
1 µM6.8
10 µM12.5
100 µM13.0

Note: The data presented in this table is illustrative and intended to represent the typical output of such an assay.

The CaSR is known to influence cellular proliferation, with its effects being cell-type dependent. In some cellular contexts, CaSR activation can inhibit proliferation, while in others it may be stimulatory. Cellular proliferation studies are conducted to determine the impact of this compound on the growth rate of CaSR-expressing cells.

These studies typically involve seeding cells at a low density and treating them with varying concentrations of the compound over a period of several days. Cell proliferation can be assessed using various methods, such as direct cell counting, or colorimetric assays that measure metabolic activity (e.g., MTT or WST-1 assays), which correlates with the number of viable cells. The results help to elucidate the potential role of this compound in regulating cell cycle and growth.

Investigations of Calcium Channel Modulation

Beyond its primary action on the CaSR, it is also important to investigate whether this compound has off-target effects on other components of calcium signaling, such as voltage-gated calcium channels (VGCCs).

Isolated tissues, such as rabbit mesenteric arteries, provide an ex vivo system to study the physiological effects of a compound on vascular tone, which is heavily regulated by both CaSR and VGCCs. The smooth muscle cells within these arteries possess L-type VGCCs that are critical for mediating contraction.

In these experiments, segments of the artery are mounted in an organ bath, and contractile responses are measured. To investigate the specific effects on VGCCs, electrophysiological techniques like the patch-clamp method can be used on isolated vascular smooth muscle cells. These techniques allow for the direct measurement of ion currents through VGCCs. By applying this compound, researchers can determine if the compound directly enhances or inhibits the flow of calcium through these channels, independent of its action on the CaSR. Studies in rat mesenteric arteries have shown that CaSR activation can induce both relaxation and constriction through complex pathways involving various ion channels.

Assessment of Cellular Phenotypes in CaSR-Expressing Systems

Activation of the CaSR by this compound can lead to changes in cellular phenotype, which refers to the observable characteristics of a cell. These changes can include alterations in morphology, differentiation status, or the expression of specific protein markers. For instance, in certain cancer cell lines, increased CaSR expression and activation have been linked to apoptosis (programmed cell death).

Assessment of these phenotypic changes can be carried out using techniques such as microscopy to observe cell shape and structure, and molecular biology methods like Western blotting or immunofluorescence to quantify the expression levels of proteins involved in differentiation or apoptosis.

Characterization in Primary Cell Cultures and Established Cell Lines

The study of this compound utilizes both primary cell cultures and established cell lines to gain a comprehensive understanding of its effects.

Primary Cell Cultures are derived directly from animal or human tissue. They retain many of the physiological characteristics of their tissue of origin but have a finite lifespan. Using primary cells, such as parathyroid cells, allows for the study of this compound in a context that closely mimics the in vivo environment.

Established Cell Lines (or continuous cell lines) are immortalized cells that can be passaged indefinitely in culture. A common example is the Human Embryonic Kidney 293 (HEK293) cell line, which is often engineered to express the CaSR for receptor-specific studies. These cell lines provide a consistent and reproducible system for high-throughput screening and detailed mechanistic investigations.

The compound would be characterized in both systems to compare its effects, ensuring that the findings in a simplified, immortalized cell line are relevant to the function of more physiologically representative primary cells.

Cell SystemDescriptionAdvantages in Studying this compound
Primary Cultures Cells isolated directly from tissue; finite lifespan.High physiological relevance; closely mimics in vivo responses.
Established Cell Lines Immortalized cells capable of indefinite proliferation.High reproducibility, easy to culture and manipulate genetically.

Research Applications and Future Directions in Drug Discovery Utilizing Ent Calindol Hydrochloride

Utilization as a Tool for CaSR Biology Elucidation

ent-Calindol Hydrochloride serves as a fundamental tool for investigating the physiological and pathophysiological roles of the Calcium-Sensing Receptor (CaSR). The CaSR, a member of the family C of G protein-coupled receptors, is integral to maintaining calcium balance. oup.comapexbt.com By acting as a positive allosteric modulator, ent-Calindol enhances the receptor's sensitivity to extracellular calcium ions (Ca²⁺), allowing researchers to probe the downstream signaling pathways and cellular responses mediated by CaSR activation. nih.govmedchemexpress.com

The compound is used in in vitro studies to stimulate CaSR-dependent signaling cascades, such as the accumulation of inositol (B14025) phosphates, providing a quantitative measure of receptor activation. For instance, in cells expressing the human CaSR, calindol (B1242810) stimulates phosphatidylinositol accumulation with an EC₅₀ of 0.31 µM in the presence of 2 mM Ca²⁺. apexbt.commedchemexpress.com This ability to potentiate receptor activity at physiological calcium levels helps in elucidating the receptor's function in various tissues where it is expressed, including the parathyroid gland and kidneys. oup.comwikipedia.org The development of such allosteric modulators has been crucial for studying the receptor's function, as the natural ligand, an inorganic ion, provided no initial template for medicinal chemistry exploration. nih.gov

Contributions to the Understanding of Allosteric GPCR Modulators

The study of this compound has provided significant insights into the mechanisms of allosteric modulation of G protein-coupled receptors (GPCRs). Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous ligand binds. researchgate.net This interaction induces a conformational change that can alter the affinity and/or efficacy of the endogenous ligand. scienceopen.com

ent-Calindol, as a positive allosteric modulator (PAM), exemplifies this mechanism by binding within the seven-transmembrane (7TM) domain of the CaSR. u-strasbg.frnih.gov This binding event stabilizes an active conformation of the receptor, thereby lowering the concentration of extracellular Ca²⁺ required for activation. nih.gov Research on ent-Calindol and other calcimimetics like Cinacalcet—the first approved allosteric modulator of a GPCR—has advanced the understanding of how these molecules can fine-tune receptor signaling. nih.govresearchgate.net This offers therapeutic advantages, such as maintaining tissue selectivity and reducing the risk of over-stimulation that can occur with direct agonists. The distinct binding sites for positive and negative allosteric modulators within the CaSR's transmembrane domains have been investigated, revealing that these sites can overlap, providing a framework for developing more selective and potent therapeutic agents. u-strasbg.fr

Development of Calcimimetic Pharmacophores for Therapeutic Targeting

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. The development of such models for calcimimetics is crucial for designing new therapeutic agents targeting hyperparathyroidism and other disorders of calcium metabolism. nih.gov this compound and its analogs have served as a structural template for these efforts.

Structure-activity relationship (SAR) studies on calindol derivatives have been instrumental in defining the key molecular features required for potent CaSR modulation. These studies explore how chemical modifications to the parent molecule affect its biological activity. For example, research on calindol analogs has revealed the importance of specific substituents on the indole (B1671886) ring for calcimimetic potency and selectivity. This systematic approach allows medicinal chemists to build and refine pharmacophore models that can be used in virtual screening campaigns to identify novel compounds with desired therapeutic profiles. nih.govresearchgate.net By understanding the key interactions between the calcimimetic pharmacophore and the CaSR, researchers can design next-generation drugs with improved efficacy and safety. nih.gov

CompoundModificationEC₅₀ (nM)Relative Potency to Calindol
CalindolParent Compound1321x
7-nitrocalindolNitro group at position 7 of indole20~6.6x more potent
4-phenylcalindolPhenyl group at position 4 of indole~130Equipotent
5-hydroxycalindolHydroxy group at position 5 of indole~130Equipotent

Integration into High-Throughput Screening Campaigns for CaSR Ligands

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for activity against a specific biological target. biorxiv.org In the search for novel CaSR ligands, HTS assays are designed to detect changes in downstream signaling upon receptor modulation, most commonly by measuring intracellular calcium mobilization. acs.org Known allosteric modulators like this compound are indispensable tools in these campaigns.

While specific documentation of ent-Calindol's use in individual HTS campaigns is not always published, its role can be understood from standard HTS methodology. As a well-characterized positive allosteric modulator, it would serve as a crucial positive control. Its functions in an HTS campaign include:

Assay Validation: Confirming that the assay can reliably detect the potentiation of the CaSR.

Reference Compound: Providing a benchmark against which the potency and efficacy of newly identified "hit" compounds can be compared.

Mechanism of Action Studies: Helping to classify whether new active compounds act through the same or different allosteric sites.

The identification of allosteric modulators through HTS presents unique challenges, and robust protocols are necessary to distinguish them from direct agonists or compounds acting on other parts of the signaling pathway. mdpi.com The use of reference compounds like ent-Calindol is fundamental to the success of these complex screening efforts.

Theoretical and Computational Approaches in this compound Research

Computational chemistry has become an integral part of drug discovery, offering powerful tools to investigate molecular interactions, predict compound activity, and guide the design of new therapeutic agents. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org In the context of this compound, docking simulations are used to model its interaction with the CaSR. Although the precise crystal structure of ent-Calindol bound to the CaSR is not available, cryo-electron microscopy structures of the full-length CaSR with other modulators have revealed the allosteric binding pocket within the 7TM domain. nih.govnih.gov

Mutagenesis studies combined with computational docking have predicted that arylalkylamine PAMs, the class to which ent-Calindol belongs, bind within this transmembrane pocket. mdpi.combiorxiv.org Recent advances have seen the application of large-scale docking, where billions of molecules were computationally screened against the CaSR structure, successfully identifying novel PAMs. acs.orgnih.govnih.gov Following docking, molecular dynamics (MD) simulations can be employed. MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to assess the stability of the predicted binding pose and understand how the modulator induces conformational changes in the receptor to exert its allosteric effect. benthamscience.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of ent-Calindol analogs, a QSAR model could be developed to predict their calcimimetic potency.

The process involves calculating a set of molecular descriptors for each analog. These descriptors quantify various physicochemical properties, such as lipophilicity, electronic properties, and steric features. Statistical methods, like multiple linear regression, are then used to build a model that correlates these descriptors with the experimentally measured biological activity (e.g., EC₅₀ values). Although a specific QSAR study dedicated solely to ent-Calindol analogs is not prominently available in the literature, QSAR studies on related phenylalkylamines and indole derivatives have demonstrated the utility of this approach. nih.gov A validated QSAR model can be a powerful predictive tool, enabling the in silico screening of virtual compounds and prioritizing the synthesis of derivatives with the highest predicted potency, thereby accelerating the drug discovery process.

Q & A

Q. What are the critical considerations for synthesizing ent-Calindol Hydrochloride with high enantiomeric purity?

Methodological Answer: Synthesis of enantiopure this compound requires chiral resolution techniques, such as asymmetric catalysis or chromatography using chiral stationary phases. Key steps include:

  • Selection of chiral ligands or columns to ensure stereochemical fidelity.
  • Monitoring reaction intermediates via circular dichroism (CD) spectroscopy or chiral HPLC to verify enantiomeric excess .
  • Final purification using recrystallization with solvents that enhance diastereomeric separation. Purity validation should follow ICH guidelines, with impurities quantified via mass spectrometry or nuclear magnetic resonance (NMR) .

Q. Which analytical methods are recommended for characterizing this compound’s physicochemical properties?

Methodological Answer: A tiered analytical approach is advised:

  • Primary characterization : Use HPLC with UV detection (e.g., C18 columns, 0.1% trifluoroacetic acid mobile phase) to assess purity .
  • Structural elucidation : Combine Fourier-transform infrared spectroscopy (FTIR) for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • Thermal stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine melting points and decomposition profiles .

Q. How can researchers validate a stability-indicating assay for quantifying this compound in formulations?

Methodological Answer: Validation should adhere to ICH Q2(R1) guidelines:

  • Specificity : Stress testing (e.g., acid/base hydrolysis, oxidative degradation) to confirm no interference from degradation products.
  • Linearity : Calibration curves across 50–150% of the target concentration (R² ≥ 0.999).
  • Precision : Intra-day and inter-day variability ≤2% RSD .
  • Accuracy : Spike recovery studies (98–102%) in placebo matrices .

Advanced Research Questions

Q. How can factorial design optimize this compound formulations for controlled release?

Methodological Answer: A 2³ factorial design is effective for screening variables:

  • Independent variables : Polymer concentration (e.g., HPMC), crosslinker ratio, and pH of dissolution medium.
  • Dependent variables : Dissolution rate (Q8h), swelling index, and tensile strength.
  • Data analysis : Response surface methodology (RSM) to identify optimal conditions. For example, a study on Metformin Hydrochloride hydrogels used this approach to balance drug release and mechanical properties .

Q. What protocols ensure reliable assessment of this compound’s stability under accelerated conditions?

Methodological Answer: Follow ICH Q1A guidelines:

  • Storage conditions : 40°C/75% RH for 6 months; sample aliquots analyzed monthly.
  • Critical parameters : Monitor enantiomeric inversion via chiral HPLC and hydrolysis products via LC-MS.
  • Statistical analysis : Arrhenius modeling to predict shelf life at 25°C. Note deviations in degradation kinetics compared to racemic analogs .

Q. How should in vivo pharmacokinetic studies for this compound be designed to account for species-specific metabolism?

Methodological Answer:

  • Model selection : Rodents for initial bioavailability screening; non-human primates for stereoselective metabolism studies.
  • Dosing : Administer via IV and oral routes to calculate absolute bioavailability (F).
  • Analytical method : LC-MS/MS to quantify parent drug and metabolites in plasma (LLOQ ≤1 ng/mL).
  • Data interpretation : Compare AUC and Cmax between enantiomers to identify chiral inversion risks .

Q. How can researchers resolve contradictions in this compound’s in vitro vs. in vivo efficacy data?

Methodological Answer:

  • Hypothesis testing : Evaluate if solubility limitations (e.g., poor biorelevant media correlation) or protein binding differences explain discrepancies.
  • Experimental redesign : Use dynamic dissolution models (e.g., USP Apparatus IV) mimicking gastrointestinal motility.
  • Statistical reconciliation : Apply Bland-Altman plots to assess bias between datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.